molecular formula C12H17BFNO4S B1450157 3-Fluoro-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1351997-55-1

3-Fluoro-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1450157
M. Wt: 301.15 g/mol
InChI Key: KVAQSAHEDYCSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C12H17BFNO4S and its molecular weight is 301.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystallography

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds have been synthesized and characterized, showcasing their utility in crystallography and conformational analyses. These compounds, obtained through a three-step substitution reaction, were analyzed using X-ray diffraction, NMR spectroscopy, mass spectrometry, and density functional theory (DFT) to confirm molecular structures and investigate physicochemical properties (Huang et al., 2021).

Boronic Acid Ester Intermediates

  • The compound is identified as a boric acid ester intermediate with a benzene ring, highlighting its significance in organic synthesis and molecular structure studies. This supports its role in the development of new compounds and materials through advanced synthetic techniques (Huang et al., 2021).

Pyridinylboron Derivative

  • As a pyridinylboron derivative, this compound's structure and reactivity have been compared to similar compounds, aiding in the understanding of structural differences and chemical reactivity, which is essential in medicinal chemistry and materials science (Sopková-de Oliveira Santos et al., 2003).

Suzuki-Miyaura Coupling Reaction

  • Its application in the Suzuki-Miyaura coupling reaction has been explored, demonstrating its role in synthesizing complex organic molecules. This is crucial for pharmaceuticals and advanced organic synthesis (Bethel et al., 2012).

Fluoride Ion Conductivity

  • The compound has been investigated as an electrolyte additive in fluoride shuttle batteries, revealing its potential in enhancing fluoride ion conductivity and solubility, which is significant for battery technology and energy storage applications (Kucuk & Abe, 2020).

Molecular Electrostatic Potential Analysis

  • Further analysis using DFT was performed on this compound to understand its molecular electrostatic potential and frontier molecular orbitals, providing insights into its electronic properties. This information is valuable for designing molecules with specific electronic characteristics (Huang et al., 2021).

properties

IUPAC Name

3-fluoro-2-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO4S/c1-11(2)12(3,4)19-13(18-11)8-6-9(14)10(15-7-8)20(5,16)17/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAQSAHEDYCSHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)S(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Fluoro-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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